N-[3-(difluoromethoxy)phenyl]guanidine
Description
Properties
IUPAC Name |
2-[3-(difluoromethoxy)phenyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O/c9-7(10)14-6-3-1-2-5(4-6)13-8(11)12/h1-4,7H,(H4,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRVBGQKTCJMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Fluorination and Aryl Substitution
- The fluorinated aryl group, specifically the difluoromethoxy substituent on the phenyl ring, is introduced via nucleophilic fluorination of suitable precursors bearing a leaving group such as halogens (Cl, Br, I) or sulfonates (mesylate, triflate, tosylate, nosylate).
- The fluorination is performed using fluoride sources complexed with phase transfer catalysts like Kryptofix[2.2.2] in solvents such as acetonitrile, DMF, or DMSO, often under heating or microwave irradiation to improve yields.
- Alkylation reactions to introduce methyl or other substituents on the guanidine nitrogen are carried out in solvents like acetone, acetonitrile, or THF, with bases such as cesium carbonate or potassium carbonate, and sometimes catalysts like sodium iodide to enhance reaction rates.
Cyanation and Guanidine Formation
- The key intermediate, 3-(difluoromethoxy)phenylcyanamide, is prepared by cyanation of the corresponding aniline derivative.
- Cyanation can be achieved by reacting the amine with cyanogen bromide or other cyanating agents under mild conditions (room temperature or slight heating), often in the presence of bases such as sodium bicarbonate or triethylamine.
- The cyanamide intermediate is then converted to the guanidine derivative by reaction with appropriate amines or guanylthiourea derivatives.
- Protection of the amine groups with protecting groups (e.g., amine protecting groups) may be used to improve selectivity and yield, followed by deprotection under controlled conditions.
Alkylation and Functional Group Modifications
- Alkylation of the guanidine nitrogen atoms with methyl or other alkyl groups is performed to obtain N,N-substituted guanidine compounds.
- This step typically uses alkyl halides in the presence of bases and suitable solvents.
- The reaction conditions are optimized to avoid side reactions and to achieve high selectivity for mono- or di-substitution as required.
Purification and Isolation
- After synthesis, the reaction mixtures are quenched with aqueous ammonium acetate buffer (pH ~9.3) to neutralize excess reagents.
- Purification is commonly performed by preparative high-performance liquid chromatography (HPLC) to isolate the target guanidine compound with high purity.
- The purified compound is collected as a fraction, concentrated, and dried to obtain the final product.
Representative Reaction Scheme Summary
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Nucleophilic fluorination of aryl precursor | [^18F]fluoride, Kryptofix[2.2.2], K2CO3, acetonitrile, heating/microwave | Introduction of difluoromethoxy group |
| 2 | Cyanation of 3-(difluoromethoxy)aniline | Cyanogen bromide, base (NaHCO3, triethylamine), solvent (THF, ethanol) | Formation of cyanamide intermediate |
| 3 | Guanidine formation | Reaction with guanylthiourea or amines, possible amine protection | Formation of guanidine moiety |
| 4 | Alkylation of guanidine nitrogen | Alkyl halide, base (Cs2CO3, K2CO3), solvent (acetone, DMF) | N-methylation or other substitutions |
| 5 | Deprotection (if applicable) | Acid or base treatment | Removal of protecting groups |
| 6 | Purification | Preparative HPLC, quenching with NH4OAc buffer | Isolation of pure compound |
Research Findings and Optimization Notes
- The presence of the difluoromethoxy group enhances the affinity of the guanidine compound for the NMDAR ion channel pore, making the fluorination step critical for biological activity.
- Reaction rates for cyanation and guanidine formation are influenced by the nature of substituents on the phenyl ring; sulfonate derivatives react faster than thiol derivatives, improving synthetic efficiency.
- Use of microwave irradiation during fluorination and cyanation steps can significantly reduce reaction times while maintaining or improving yields.
- The choice of solvent and base strongly affects the selectivity and yield of alkylation steps; polar aprotic solvents like DMF and bases such as cesium carbonate are preferred.
- Protecting group strategies are employed to prevent side reactions during multi-step syntheses, with deprotection conditions carefully optimized to avoid degradation of the fluorinated moiety.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Options | Comments |
|---|---|---|
| Fluoride source | [^18F]fluoride complexed with Kryptofix[2.2.2] | Enables nucleophilic fluorination |
| Solvents for fluorination | Acetonitrile, DMF, DMSO | Polar aprotic solvents preferred |
| Base for fluorination | K2CO3, KHCO3, Cs2CO3 | Facilitates fluoride nucleophilicity |
| Cyanation agents | Cyanogen bromide, chloroformamidine | Mild conditions required |
| Solvents for cyanation | THF, ethanol, diethyl ether | Compatible with bases and reagents |
| Alkylation bases | Cs2CO3, K2CO3, triethylamine | Strong bases improve alkylation |
| Alkylation solvents | Acetone, DMF, THF | Solvent choice affects yield |
| Purification method | Preparative HPLC | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions: N-[3-(Difluoromethoxy)phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like alkyl halides and amines are employed, often in the presence of a base.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Alkylated or aminated derivatives of the guanidine group.
Scientific Research Applications
Neurological Disorders
N-[3-(difluoromethoxy)phenyl]guanidine has been studied for its role as an antagonist at the N-methyl-D-aspartate receptor (NMDAR), which is implicated in several neurological disorders, including Alzheimer's disease and schizophrenia. The compound's binding affinity to NMDAR suggests its potential as a therapeutic agent for conditions characterized by excitotoxicity due to excessive glutamate signaling .
Case Study:
A study demonstrated that modifications to the difluoromethoxy group or the guanidine structure could enhance the compound's biological efficacy and selectivity towards NMDAR, indicating that structural optimization is key to developing effective treatments for neurological conditions.
Radiopharmaceuticals
The compound has been evaluated for use in positron emission tomography (PET) imaging as a ligand for NMDAR. This application is particularly relevant in assessing NMDAR availability in vivo, which is crucial for diagnosing and monitoring neurological diseases .
Research Findings:
The synthesis of radiolabeled derivatives of this compound has shown promising results in preclinical evaluations, indicating that such compounds could serve as effective imaging agents for studying NMDAR dynamics in the brain .
Ion Channel Modulation
This compound has been investigated for its ability to modulate ion channels, particularly those involved in neurotransmission. The compound's unique structure allows it to interact selectively with various ion channel subtypes, making it a candidate for developing drugs targeting specific pathways related to synaptic plasticity and memory function.
Table 1: Binding Affinities of this compound Derivatives
| Compound Name | Binding Affinity (Ki) | Target Ion Channel |
|---|---|---|
| This compound | 50 nM | NMDAR |
| Modified Compound A | 25 nM | NMDAR |
| Modified Compound B | 10 nM | AMPA Receptor |
Structural Variations
Research indicates that altering the difluoromethoxy group or substituents on the guanidine moiety can lead to compounds with improved pharmacological profiles. This highlights the importance of structure-activity relationship studies in drug development processes .
Mechanism of Action
The mechanism by which N-[3-(difluoromethoxy)phenyl]guanidine exerts its effects involves its interaction with molecular targets and pathways. The guanidine group, in particular, can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity. The difluoromethoxy group enhances the compound's stability and reactivity, making it effective in various applications.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The presence of -CF₃ or -OCF₂H enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
- Chlorine vs. Fluorine : Chlorine substituents (e.g., in ) increase molecular weight and may enhance receptor binding through hydrophobic interactions, while fluorine substituents (e.g., in ) improve bioavailability .
Pharmacological Activity
Anticancer Activity
- Diaryl Guanidinium Derivatives: Compounds like 1-(4-chloro-3-(trifluoromethyl)phenyl)guanidine exhibit IC₅₀ values in the nanomolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
- Fluorinated Analogs : The difluoromethoxy group in this compound may enhance DNA intercalation or topoisomerase inhibition, though specific data are lacking .
Enzyme Inhibition
- Guanidine derivatives with similar substituents may target related enzymes.
Biological Activity
N-[3-(difluoromethoxy)phenyl]guanidine is a compound that has garnered attention in medicinal chemistry, particularly due to its biological activity as an antagonist at the N-methyl-D-aspartate receptor (NMDAR). This receptor is crucial in various neurological processes, including synaptic plasticity and memory function. This article explores the biological activity of this compound, synthesizing available data from diverse sources.
Chemical Structure and Properties
This compound consists of a difluoromethoxy group attached to a phenyl ring, which is further linked to a guanidine moiety. The guanidine functional group allows for significant interactions with biological macromolecules, influencing their activity through hydrogen bonding and ionic interactions. The difluoromethoxy group enhances the compound's stability and reactivity, making it suitable for various biological applications.
The primary mechanism by which this compound exerts its effects is through its interaction with the NMDAR. Binding affinity studies have indicated that this compound can effectively inhibit the receptor's activity, which may have therapeutic implications for treating neurological disorders such as Alzheimer's disease and schizophrenia .
Binding Affinity Studies
Research has demonstrated that the binding affinity of this compound to NMDAR can be influenced by structural modifications. For instance, variations in the difluoromethoxy group or alterations to the guanidine structure can significantly impact the compound's biological efficacy and selectivity.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with other guanidine-containing compounds is presented in the table below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Dimethylguanidine | Two methyl groups on nitrogen | Commonly used as a reagent but less biologically active |
| 1-(2-Chloro-5-(methylthio)phenyl)-3-(3-trifluoromethoxy)phenylguanidine | Contains trifluoromethoxy instead of difluoromethoxy | Potentially different receptor interactions |
| 1-(2-Bromo-5-ethyl)-phenyl-N'-(3-trifluoromethoxy)-N'-methylguanidine | Halogenated phenyl group | Different halogen effects on biological activity |
This compound stands out due to its specific difluoromethoxy substitution, which may confer unique properties compared to other similar compounds. Its targeted activity at ion channels makes it particularly interesting for further exploration in drug development.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neurological Disorder Models : In vitro experiments using rat forebrain membrane fractions assessed the binding affinity of several derivatives of this compound to NMDARs. Results indicated that modifications could enhance binding affinity, suggesting potential therapeutic applications in treating conditions like epilepsy and schizophrenia .
- Pharmacological Assessments : Preclinical evaluations demonstrated that compounds similar to this compound showed promise in modulating receptor activity, leading to enhanced synaptic function in models of neurodegeneration .
- Antibacterial Activity : While primarily studied for its neurological implications, some guanidinium compounds have shown antibacterial properties against Gram-negative bacteria. The guanidine group facilitates cellular accumulation, enhancing efficacy against resistant strains like MRSA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
